molecular formula C15H10BrNO3 B13093358 2-((4-Bromobenzyl)oxy)isoindoline-1,3-dione CAS No. 55418-33-2

2-((4-Bromobenzyl)oxy)isoindoline-1,3-dione

Cat. No.: B13093358
CAS No.: 55418-33-2
M. Wt: 332.15 g/mol
InChI Key: RVQKRSNRISNGMZ-UHFFFAOYSA-N
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Description

2-((4-Bromobenzyl)oxy)isoindoline-1,3-dione is a chemical compound with the molecular formula C15H10BrNO2. It is a derivative of isoindoline-1,3-dione, featuring a bromobenzyl group attached via an oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Bromobenzyl)oxy)isoindoline-1,3-dione typically involves the reaction of isoindoline-1,3-dione with 4-bromobenzyl alcohol under appropriate conditions. One common method involves heating the reactants in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol is replaced by the isoindoline-1,3-dione moiety .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solventless conditions and the use of recyclable catalysts, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-((4-Bromobenzyl)oxy)isoindoline-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-((4-Bromobenzyl)oxy)isoindoline-1,3-dione involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to modulate the activity of certain enzymes and receptors, such as dopamine receptors, by binding to their active sites. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4-Bromobenzyl)oxy)isoindoline-1,3-dione is unique due to the presence of the bromobenzyl group, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold for drug development and materials science .

Properties

IUPAC Name

2-[(4-bromophenyl)methoxy]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO3/c16-11-7-5-10(6-8-11)9-20-17-14(18)12-3-1-2-4-13(12)15(17)19/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVQKRSNRISNGMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301212768
Record name 2-[(4-Bromophenyl)methoxy]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301212768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55418-33-2
Record name 2-[(4-Bromophenyl)methoxy]-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55418-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-Bromophenyl)methoxy]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301212768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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